molecular formula C6H3IS B12961720 2-Ethynyl-5-iodothiophene

2-Ethynyl-5-iodothiophene

Cat. No.: B12961720
M. Wt: 234.06 g/mol
InChI Key: VPROXKVAMBOGOW-UHFFFAOYSA-N
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Description

2-Ethynyl-5-iodothiophene is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 2-position and an iodine atom at the 5-position. For instance, replacing the methyl group in 2-Ethynyl-5-methylthiophene (C₇H₆S, MW 122.19 ) with iodine (atomic mass ~127) yields an estimated molecular formula of C₆H₃IS and a molecular weight of ~226.00. The iodine substituent enhances polarizability and enables participation in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the ethynyl group facilitates further functionalization, making this compound valuable in organic electronics and pharmaceutical synthesis .

Properties

Molecular Formula

C6H3IS

Molecular Weight

234.06 g/mol

IUPAC Name

2-ethynyl-5-iodothiophene

InChI

InChI=1S/C6H3IS/c1-2-5-3-4-6(7)8-5/h1,3-4H

InChI Key

VPROXKVAMBOGOW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the ethynyl group.

Industrial Production Methods: Industrial production of 2-Ethynyl-5-iodothiophene may involve large-scale halogenation and subsequent functionalization processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-iodothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, coupled products with extended conjugation, and oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-iodothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the ethynyl and iodine groups, which facilitate various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Electronic Effects :

  • Iodo Substituent : Enhances polarizability and stabilizes transition metals in cross-coupling reactions, critical for constructing conjugated polymers .
  • Nitro Group : Strong electron-withdrawing nature increases reactivity in electrophilic substitutions but reduces stability under reducing conditions .
  • Chloro Substituent : Moderately electron-withdrawing, facilitating nucleophilic displacement reactions .

Steric and Physical Properties :

  • Methyl groups (e.g., in 2-Ethynyl-5-methylthiophene ) increase hydrophobicity and steric bulk, favoring applications in hydrophobic polymer matrices .
  • Dimethyl substitution (5-Ethynyl-2,3-dimethylthiophene ) introduces significant steric hindrance, limiting reactivity but enhancing thermal stability .

Synthetic Utility: Iodo and ethynyl groups in 2-Ethynyl-5-iodothiophene enable dual functionalization pathways (e.g., Sonogashira coupling followed by Suzuki-Miyaura reactions) . Chloro derivatives (2-Chloro-5-ethynylthiophene) serve as intermediates for further halogen exchange or Grignard reactions .

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